3-Bromo-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H3BrClN3 and a molecular weight of 256.49 g/mol. This compound is part of the imidazo[1,2-a]pyridine family, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. It serves as an important intermediate in the synthesis of more complex organic molecules and has potential applications in drug design and materials science .
The compound can be classified as a bromochloroimidazopyridine, indicating the presence of bromine and chlorine substituents on the imidazo[1,2-a]pyridine framework. It is often sourced from chemical suppliers and is utilized in various research settings due to its unique structural characteristics that impart distinct chemical reactivity and biological activity .
The synthesis of 3-bromo-8-chloroimidazo[1,2-a]pyridine typically involves several synthetic routes. One common method includes:
The molecular structure of 3-bromo-8-chloroimidazo[1,2-a]pyridine features:
3-Bromo-8-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry .
The conditions for these reactions often include specific solvents, temperatures, and catalysts that facilitate optimal conversion rates while maintaining product integrity.
The mechanism of action for 3-bromo-8-chloroimidazo[1,2-a]pyridine involves its interaction with various molecular targets such as enzymes or receptors. It can function as an inhibitor or modulator within specific biological pathways, contributing to its potential therapeutic effects. The exact mechanisms depend on the biological context and the specific targets being studied .
These properties are crucial for understanding how this compound can be utilized in various applications including pharmaceuticals and materials science .
3-Bromo-8-chloroimidazo[1,2-a]pyridine has several applications across different fields:
The versatility of this compound makes it valuable in both academic research and industrial settings, particularly in the synthesis of bioactive molecules .
Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry and organic synthesis, with 3-bromo-8-chloroimidazo[1,2-a]pyridine emerging as a structurally distinct derivative of significant scientific interest. Characterized by its bifunctional halogenation pattern, this compound serves as a molecular platform for constructing complex pharmacologically active agents. The strategic positioning of bromine at the 3-position and chlorine at the 8-position creates complementary reactivity gradients that enable selective derivatization, making it an invaluable intermediate in drug discovery pipelines targeting neurological disorders, infectious diseases, and material science applications [4].
The systematic IUPAC designation 3-bromo-8-chloroimidazo[1,2-a]pyridine precisely defines the atomic composition and substitution pattern of this heterocyclic compound. It bears the CAS Registry Number 1263058-56-5, providing its unique chemical identifier in databases and commercial catalogs [1] . The molecular formula C₇H₄BrClN₂ corresponds to a molecular weight of 231.48 g/mol, with elemental composition reflecting the balanced incorporation of halogens into the bicyclic framework [1] .
Structural representations:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 3-bromo-8-chloroimidazo[1,2-a]pyridine |
CAS Registry Number | 1263058-56-5 |
Molecular Formula | C₇H₄BrClN₂ |
Molecular Weight | 231.48 g/mol |
Canonical SMILES | ClC1=CC=CN2C(Br)=CN=C21 |
InChI Key | CSASTWOEKKASPD-UHFFFAOYSA-N |
X-ray crystallographic analyses of related imidazo[1,2-a]pyridines reveal near-planar geometries with minor deviations (≤5.3°) between ring systems when substituted with bulky moieties. The torsional angle (C1–C7–C8–C9) in halogenated derivatives typically ranges between 0–7.1°, indicating minimal steric distortion. This planarity facilitates π-stacking interactions in biological targets and crystalline matrices, contributing to its crystallographic predictability [4].
The development of 3-bromo-8-chloroimidazo[1,2-a]pyridine is inextricably linked to the broader exploration of imidazo[1,2-a]pyridine chemistry, which gained significant momentum following the introduction of the Hantzsch pyridine synthesis in 1881. While pyridine itself was first isolated from coal tar in 1849 by Anderson, the targeted functionalization of its fused derivatives remained challenging until advances in catalytic cross-coupling and directed metallation emerged in the late 20th century [7]. This specific dihalogenated variant represents a product of modern regioselective halogenation techniques developed to access positionally defined building blocks for drug discovery .
Synthetic access to this compound relies on adaptations of cyclocondensation methodologies, typically involving:
The commercial availability of 3-bromo-8-chloroimidazo[1,2-a]pyridine since the early 2010s reflects its established importance in medicinal chemistry. Current suppliers offer quantities from 250mg to 25g at 98% purity, with significant price variations ($90/50mg to $430/g) reflecting complex synthesis and purification requirements [1] . Its emergence parallels the growing recognition of halogen bonding capabilities in drug-target interactions, where the bromine and chlorine atoms serve as electron acceptors with complementary geometric constraints.
Table 2: Commercial Availability and Pricing
Supplier | Catalog Number | Pack Size | Purity | Price |
---|---|---|---|---|
TRC | B821200 | 50 mg | N/A | $90 |
AK Scientific | 5182AA | 500 mg | N/A | $374 |
American Custom Chemicals | HCH0364656 | 5 mg | 95% | $499.90 |
Chemenu | CM151107 | 1 g | 95% | $402 |
Crysdot | CD11304490 | 1 g | 95+% | $430 |
The strategic value of 3-bromo-8-chloroimidazo[1,2-a]pyridine originates from its dual functionality and electronic asymmetry, enabling diverse derivatization pathways:
Imidazo[1,2-a]pyridines constitute clinically validated privileged structures in drug development, exemplified by zolpidem (hypnotic), alpidem (anxiolytic), and olprinone (cardiotonic). The 3-bromo-8-chloro derivative serves as a precursor to acetylcholinesterase (AChE) inhibitors investigated for Alzheimer's disease therapeutics. Molecular docking studies indicate that derivatives bearing biphenyl side chains (synthesized via Suzuki coupling) effectively occupy the peripheral anionic site of AChE, with compound 2h demonstrating IC₅₀ = 79 µM [4]. The halogen pattern enhances target affinity through halogen bonding with protein backbone carbonyls while maintaining optimal logP for blood-brain barrier penetration.
Table 3: Key Derivatives and Their Applications
Derivative | CAS Number | Molecular Formula | Application |
---|---|---|---|
3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | 1221791-70-3 | C₈H₃BrClN₃ | Kinase inhibitor intermediate |
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile | 885950-21-0 | C₈H₄BrN₃ | Fluorescent probe precursor |
8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile | 1221792-07-9 | C₈H₄ClN₃ | Antiviral scaffold |
3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 900019-65-0 | C₈H₃BrClF₃N₂ | PET tracer development |
The extended π-system with polarized C-Br/C-Cl bonds enables applications in:
The synthetic flexibility of this scaffold is demonstrated by commercial availability of carbonitrile, trifluoromethyl, and alkylated derivatives, positioning it as a cornerstone in the design of next-generation bioactive compounds and functional materials [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3